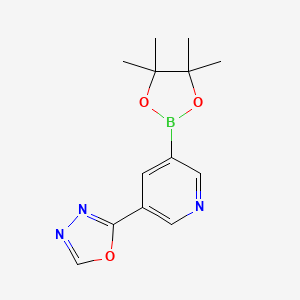
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole is an organic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole moiety and a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is first functionalized with appropriate substituents to introduce the boronate ester group.
Cyclization to Form the Oxadiazole Ring: The functionalized pyridine is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.
Common reagents used in these reactions include boronic acids, hydrazides, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
化学反应分析
Types of Reactions
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .
科学研究应用
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole has several scientific research applications:
作用机制
The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a boronate ester group and a pyridine ring, but with different substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester compound used in various organic reactions.
Uniqueness
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole is unique due to the presence of both the boronate ester and oxadiazole moieties, which confer distinct chemical reactivity and biological activity .
属性
分子式 |
C13H16BN3O3 |
|---|---|
分子量 |
273.10 g/mol |
IUPAC 名称 |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)10-5-9(6-15-7-10)11-17-16-8-18-11/h5-8H,1-4H3 |
InChI 键 |
LYFVRHYMANVGAV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NN=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
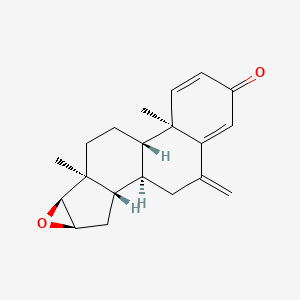
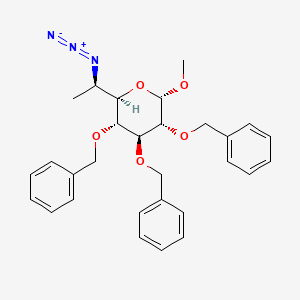
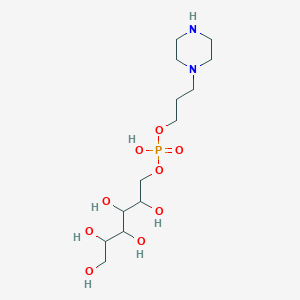
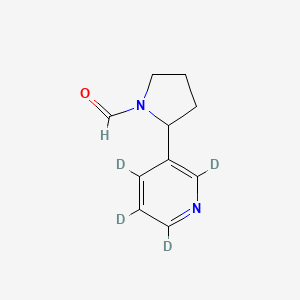
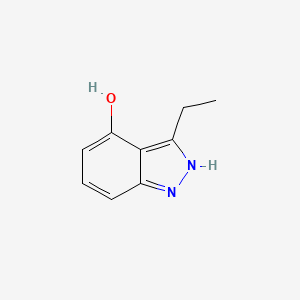
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
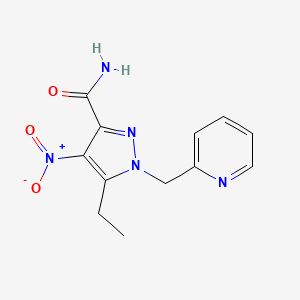
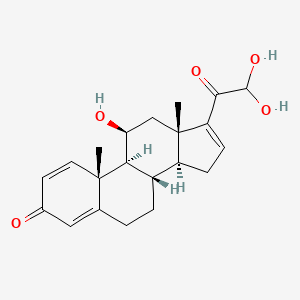
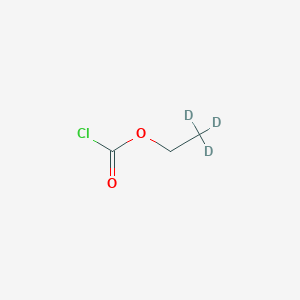
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
